REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl[CH2:9][Si:10]([CH3:15])([O:13][CH3:14])[O:11][CH3:12].N.[Cl-]>>[C:2]1([NH:1][CH2:9][Si:10]([O:13][CH3:14])([O:11][CH3:12])[CH3:15])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
298 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
124 g
|
Type
|
reactant
|
Smiles
|
ClC[Si](OC)(OC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
with stirring within 60 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
In a 500 ml four-neck flask with reflux condenser, precision glass stirrer
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
STIRRING
|
Details
|
with stirring until no further reaction
|
Type
|
CUSTOM
|
Details
|
(approx. 60 min)
|
Duration
|
60 min
|
Type
|
CUSTOM
|
Details
|
Thereafter, excess aniline was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Subsequently, the white precipitate formed
|
Type
|
FILTRATION
|
Details
|
was filtered through a suction
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
washed with 2×80 ml of isohexane
|
Type
|
WASH
|
Details
|
Filtrate and wash solutions
|
Type
|
DISTILLATION
|
Details
|
The subsequent fractional distillation
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)NC[Si](C)(OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 160 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |